8-Phenyloctanoate

Description

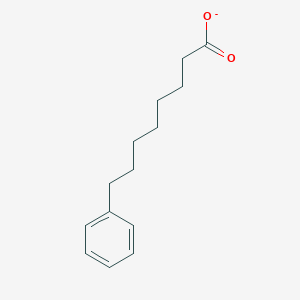

8-Phenyloctanoate (C₁₄H₁₈O₂, molecular weight 242.29 g/mol) is a ω-phenyl-substituted carboxylic acid characterized by an eight-carbon aliphatic chain terminating in a phenyl group . It serves as a critical substrate in microbial metabolic studies, particularly in β-oxidation pathways, and has applications in polymer synthesis and surfactant chemistry. Its structure enables unique interactions in micelle formation and biodegradation processes, distinguishing it from shorter or longer phenylalkanoates .

Structure

2D Structure

Properties

Molecular Formula |

C14H19O2- |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

8-phenyloctanoate |

InChI |

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)/p-1 |

InChI Key |

VZECIAZMSHBQOC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Phenyloctanoate can be synthesized through the oxidation of N-octyl aldehyde. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions . Another method involves the thiol–ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves bulk solutions of sodium this compound. This is achieved by dispersing the acid in deuterated water (D2O) and adding sodium deuteroxide (NaOD) dropwise until complete dissolution. The final pH is adjusted to prevent hydrolysis of the carboxylate surfactant .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyloctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-Phenyloctanoate has several applications in scientific research:

Chemistry: Used as a surfactant in micellization studies.

Biology: Incorporated into microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups.

Medicine: Studied for its potential in developing antiviral peptides.

Industry: Utilized in the production of biodegradable polymers and possible biomedical applications.

Mechanism of Action

The mechanism of action of 8-Phenyloctanoate involves its interaction with various molecular targets and pathways. For instance, in the context of antiviral peptides, the compound’s lipidated analogues show potent inhibition of Hepatitis B virus by binding to the Sodium Taurocholate Co-Transporting Polypeptide (NTCP) receptor on hepatocytes . This interaction blocks the entry pathway of the virus, preventing infection.

Comparison with Similar Compounds

Odd vs. Even Carbon Chains

In anaerobic degradation studies using Rhodopseudomonas palustris, 8-phenyloctanoate (even-chain) exhibited lower molar growth yields compared to odd-chain analogs (e.g., 3-phenylpropionate, 5-phenylvalerate). This disparity arises from the accumulation of phenylacetate, a toxic intermediate, during β-oxidation of even-chain acids, which inhibits microbial growth .

Table 1: Growth Yields and Byproducts of ω-Phenylalkanoates

| Compound | Chain Length | Molar Growth Yield (mmol/g) | Key Byproducts |

|---|---|---|---|

| 3-Phenylpropionate | 3 (Odd) | 12.5 ± 0.8 | Benzoate, Cinnamate |

| 6-Phenylhexanoate | 6 (Even) | 5.2 ± 0.3 | Phenylacetate |

| This compound | 8 (Even) | 4.9 ± 0.4 | Phenylacetate |

Metabolic Pathway Efficiency

Odd-chain phenylalkanoates undergo β-oxidation to yield benzoate, a growth-promoting metabolite, whereas even-chain analogs like this compound generate phenylacetate, which is recalcitrant under anaerobic conditions . This difference highlights the structural dependence of biodegradation efficiency.

Functional Group Modifications

Oxo-Substituted Derivatives

8-Oxo-8-phenyloctanoate (C₁₄H₁₈O₃, molecular weight 258.29 g/mol) introduces a ketone group at the α-position, altering its chemical reactivity. Unlike this compound, this derivative participates in copper-catalyzed decomposition of lipid hydroperoxides, forming methyl this compound as a secondary product .

Ester Derivatives

Ethyl 8-oxo-8-phenyloctanoate (C₁₆H₂₂O₃) and methyl 8-oxo-8-(phenylamino)octanoate exhibit enhanced solubility in organic solvents, making them suitable for synthetic chemistry applications. These esters lack the surfactant properties of the parent acid due to reduced polarity .

Surfactant Properties and Micelle Formation

This compound forms micelles with a critical micelle concentration (CMC) of 12 mM in aqueous solutions. NMR studies reveal that the phenyl group is buried within the micelle core, while the carboxylate headgroup remains solvent-exposed. In contrast, sodium 6-phenylhexanoate (shorter chain) exhibits a higher CMC (18 mM) and less stable micelles due to reduced hydrophobic interactions .

Table 2: Surfactant Properties of Phenylalkanoates

| Compound | CMC (mM) | Micelle Core Structure | Key Interaction |

|---|---|---|---|

| 6-Phenylhexanoate | 18 | Disordered alkyl chains | Weak π-π stacking |

| This compound | 12 | Ordered phenyl clusters | Strong hydrophobic |

| 8-Oxo-8-phenyloctanoate | N/A | Non-micellizing in water | Solvent-dependent |

Key Research Findings and Implications

Biodegradation Limitations: The even-chain structure of this compound limits its utility in anaerobic bioremediation due to phenylacetate accumulation .

Surfactant Superiority: Its micelle stability outperforms shorter phenylalkanoates, suggesting applications in detergents or drug delivery .

Chemical Versatility : Oxo and ester derivatives expand its use in organic synthesis and materials science .

Biological Activity

8-Phenyloctanoate, a compound derived from octanoic acid with a phenyl group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Chemical Formula : C₁₅H₁₈O₂

- Molecular Weight : 238.30 g/mol

- IUPAC Name : 8-Phenyloctanoic acid

The presence of the phenyl group enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative properties in various cancer cell lines. For instance, phenylbutyrate, a related compound, has shown significant effects on tumor growth inhibition and differentiation in medulloblastoma cells .

| Compound | Cell Line | Effect | Concentration Range |

|---|---|---|---|

| This compound | Medulloblastoma | Inhibition of proliferation | 0.1 mm - 3 mm |

| Phenylbutyrate | D283-MED | Induction of differentiation | 0.1 mm - 3 mm |

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Sodium phenylbutyrate, a related compound, has shown promise in reducing endoplasmic reticulum stress and mitochondrial dysfunction in Alzheimer's disease models .

Case Study: PEGASUS Trial

In a Phase 2a trial involving sodium phenylbutyrate and taurursodiol, exploratory biomarker analyses suggested reductions in core Alzheimer's biomarkers (e.g., phosphorylated tau) among treated participants . Although clinical outcomes did not significantly differ due to sample size limitations, the findings indicate potential pathways for further investigation.

3. Modulation of Gene Expression

The compound has been linked to the modulation of gene expression related to apoptosis and cell cycle regulation. Similar compounds have been shown to induce histone acetylation, leading to changes in chromatin structure and gene transcription .

The proposed mechanisms through which this compound exerts its biological effects include:

- Histone Deacetylase Inhibition : Like sodium phenylbutyrate, it may inhibit histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression.

- Regulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, promoting cell death in malignant tissues.

- Mitochondrial Protection : By mitigating oxidative stress, it could protect neuronal cells from degeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.